4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide
Description
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecule features a conjugated (E)-configured methylidene group at position 5 of the thiazolidinone ring, linked to a 4-methylphenyl substituent. The butanamide side chain is substituted with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity. Such structural attributes are common in bioactive molecules targeting enzymes like histone deacetylases (HDACs) or kinases .
Properties
IUPAC Name |
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S2/c1-15-7-9-19(10-8-15)14-20-23(28)26(24(29)30-20)11-5-6-21(27)25-22-17(3)12-16(2)13-18(22)4/h7-10,12-14H,5-6,11H2,1-4H3,(H,25,27)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVXJLNYZUOJD-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:
Formation of the Thiazolidinone Core: This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the condensation of the thiazolidinone intermediate with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base.
Attachment of the Butanamide Moiety: The final step involves the acylation of the Schiff base with 2,4,6-trimethylphenylbutanoyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidinone core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 2,4,6-trimethylphenyl group in the target compound increases steric hindrance and lipophilicity (predicted XLogP3 ~4.8) compared to simpler aryl groups (e.g., 4-methylphenyl in ). This may enhance membrane permeability but reduce aqueous solubility. Z vs.
Physicochemical Properties :
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~85) is lower than analogues with polar groups (e.g., carboxylic acid in , TPSA 131), suggesting reduced solubility but improved blood-brain barrier penetration.
- Hydrogen Bonding : Analogues with additional H-bond acceptors (e.g., furan in ) may exhibit stronger interactions with hydrophilic enzyme pockets.
Computational Similarity Analysis
Per and , Tanimoto coefficients calculated from Morgan fingerprints or MACCS keys quantify structural similarity. For example:
Biological Activity
The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide is a thiazolidinone derivative known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 398.47 g/mol
- IUPAC Name : this compound
This compound belongs to the class of thiazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related compound showed:
- Minimum Inhibitory Concentration (MIC) : Ranging from 0.004 to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria.
- Minimum Bactericidal Concentration (MBC) : Ranging from 0.008 to 0.06 mg/mL.
The mechanism of action involves the inhibition of bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis .
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.004 | 0.008 |
| Listeria monocytogenes | 0.015 | 0.030 |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer potential. A study conducted on various thiazolidinone derivatives indicated that certain modifications enhance their cytotoxicity against cancer cell lines.
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Cytotoxicity Assay : MTT assay revealed that compounds exhibited IC50 values in the micromolar range, indicating potential as anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
Cytotoxicity Studies
Cytotoxicity assessments using normal human fibroblast cells (MRC5) showed that most tested compounds did not exhibit significant cytotoxic effects at concentrations up to 10 µM, with cell viability remaining above 90% .
Study on Antimicrobial Efficacy
A study published in MDPI assessed the antibacterial activity of thiazolidinone derivatives against a panel of bacteria, concluding that modifications at specific positions significantly influenced their efficacy . The most active compound demonstrated an MIC of 0.004 mg/mL against Staphylococcus aureus, suggesting structural features critical for activity.
Research on Anticancer Properties
In another investigation focused on anticancer activity, researchers synthesized various thiazolidinone derivatives and evaluated their effects on cancer cell proliferation. The results indicated that compounds with specific substituents at the C5 position exhibited enhanced cytotoxicity against multiple cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
